Bienvenue dans la boutique en ligne BenchChem!

Bicyclo[2.1.1]hexan-1-amine

Bioisosterism Scaffold geometry Structure-based drug design

Bicyclo[2.1.1]hexan-1-amine (CAS 732944-06-8) is a bridgehead primary amine built on the bicyclo[2.1.1]hexane (BCH) scaffold—a fully sp³-hybridized, strained bicyclic hydrocarbon core. With a molecular formula of C₆H₁₁N, a molecular weight of 97.16 g/mol, an XLogP3-AA of 0.4, and zero rotatable bonds, it offers a compact, rigid three-dimensional architecture.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 732944-06-8
Cat. No. B3330698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.1.1]hexan-1-amine
CAS732944-06-8
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC2(CC1C2)N
InChIInChI=1S/C6H11N/c7-6-2-1-5(3-6)4-6/h5H,1-4,7H2
InChIKeyLJSGYBIBMRMMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.1.1]hexan-1-amine (CAS 732944-06-8): A Strained Primary Amine Building Block for Saturated ortho-Benzene Bioisostere Synthesis


Bicyclo[2.1.1]hexan-1-amine (CAS 732944-06-8) is a bridgehead primary amine built on the bicyclo[2.1.1]hexane (BCH) scaffold—a fully sp³-hybridized, strained bicyclic hydrocarbon core. With a molecular formula of C₆H₁₁N, a molecular weight of 97.16 g/mol, an XLogP3-AA of 0.4, and zero rotatable bonds, it offers a compact, rigid three-dimensional architecture [1]. The BCH scaffold has emerged as a validated saturated bioisostere of the ortho-substituted benzene ring, with its 1,2-disubstituted derivatives successfully incorporated into fungicides (boscalid, bixafen, fluxapyroxad) and drugs (conivaptan, lomitapide), yielding patent-free analogs that retain or improve antifungal activity while altering physicochemical profiles [2]. This primary amine serves as a key synthetic entry point for constructing 1,2-disubstituted BCH bioisosteres through amide coupling, reductive amination, or other amine derivatization strategies.

Why Bicyclo[2.1.1]hexan-1-amine Cannot Be Replaced by Para-Bioisostere Amines or Flexible Cyclic Amines


Bicyclo[2.1.1]hexan-1-amine occupies a specific geometric niche that cannot be satisfied by its closest structural relatives. The bicyclo[1.1.1]pentan-1-amine scaffold, while also a saturated bridgehead amine, presents exit vectors suited for para-substituted benzene mimicry and cannot replicate the ortho-substitution geometry of BCH [1]. Conversely, bicyclo[2.2.0]hexan-1-amine, a constitutional isomer with identical molecular formula (C₆H₁₁N) but fused cyclobutane rings, has fundamentally different bond angles and spatial orientation of the amine group. Flexible cyclic amines such as cyclopentylamine lack the conformational rigidity required to present defined exit vectors for structure-based drug design. The BCH scaffold's value lies in its ability to serve as a drop-in replacement for ortho-substituted phenyl rings—a substitution pattern found in more than 300 FDA-approved drugs and agrochemicals—without incurring the metabolic liabilities, π-stacking-mediated toxicity, or crystallinity issues of aromatic systems [2]. Three-dimensional scaffolds with conformationally restricted C(sp³)-rich skeletons are increasingly relevant in bioisosterism-driven drug discovery [3].

Bicyclo[2.1.1]hexan-1-amine: Quantitative Differentiation Evidence for Procurement Decision-Making


Geometric Exit Vector Parameters: Bicyclo[2.1.1]hexane Mimics ortho-Benzene with Defined 3D Character

The 1,2-disubstituted bicyclo[2.1.1]hexane scaffold provides geometric exit vector parameters that closely replicate ortho-substituted benzene while introducing significant three-dimensional character. The inter-substituent distance d in BCH (3.05–3.19 Å) is only 0.1 Å longer than ortho-benzene (3.04–3.10 Å). The distance r from the C–C bond to substituents is 1.56 Å for BCH vs. 1.39–1.41 Å for ortho-benzene. The plane angles φ1 and φ2 are 61–65° for BCH vs. 55–57° for ortho-benzene. Crucially, the dihedral angle θ—the measure of planarity—is 56–59° for BCH vs. only 7–8° for ortho-benzene, demonstrating a dramatic shift from a nearly flat aromatic system to a puckered three-dimensional saturated scaffold [1]. In contrast, bicyclo[1.1.1]pentane (BCP) scaffolds present exit vectors at 180°, suitable for para-substitution but unable to recapitulate the ~60° angle required for ortho-mimicry.

Bioisosterism Scaffold geometry Structure-based drug design

Aqueous Solubility Enhancement: Bicyclo[2.1.1]hexane Replacement of ortho-Benzene Increases Kinetic Solubility by up to 6-Fold

Replacing the ortho-substituted benzene ring with the bicyclo[2.1.1]hexane scaffold consistently enhances aqueous solubility in drug analogues. In conivaptan, the BCH analog (compound 26) showed a threefold increase in kinetic solubility: 5 μM (conivaptan) vs. 14 μM (26). In lomitapide, the BCH analog (compound 27) produced a dramatic sixfold increase: 3 μM (lomitapide) vs. 18 μM (27). In the fungicide boscalid, the BCH analog (compound 28) yielded a threefold increase: 11 μM (boscalid) vs. 35 μM (28). In fluxapyroxad, a modest increase was observed: 25 μM (fluxapyroxad) vs. 27 μM (30). In bixafen, the replacement reduced solubility (30 μM vs. 4 μM) [1]. Overall, four out of five bioactive compounds showed enhanced water solubility upon BCH incorporation. This solubility improvement is attributed to the disruption of aromatic π-π stacking interactions and the increased three-dimensional character that reduces crystal packing efficiency.

Physicochemical properties Aqueous solubility Drug-like properties

Lipophilicity Modulation: BCH Replacement Reduces Calculated clogP by 0.7–1.2 Units Across Five Bioactive Compounds

In all five bioactive compounds tested, replacement of the ortho-benzene ring with bicyclo[2.1.1]hexane led to a consistent decrease in calculated lipophilicity (clogP) by 0.7–1.2 log units [1]. The experimental logD (distribution coefficient at pH 7.4) was largely unaffected in four of the five compounds (conivaptan, boscalid, bixafen, fluxapyroxad). The exception was lomitapide, where the BCH analog 27 showed a significantly lower logD: >4.5 (lomitapide) vs. 3.9 (27). This indicates that BCH incorporation reduces calculated lipophilicity without substantially altering the experimentally measured distribution behavior in most cases. For the isolated amine building block, bicyclo[2.1.1]hexan-1-amine has an XLogP3-AA of 0.4 [2], compared to a predicted pKa of approximately 10.5 for analogous bicyclic primary amines, indicating a hydrophilic amine that is predominantly protonated at physiological pH.

Lipophilicity clogP Drug-likeness ADME optimization

Metabolic Stability Impact: BCH Incorporation Reduces Intrinsic Clearance in Human Liver Microsomes for Conivaptan by 2.6-Fold

The effect of bicyclo[2.1.1]hexane incorporation on metabolic stability was compound-dependent. In conivaptan, the BCH analog (compound 26) exhibited substantially improved metabolic stability, with intrinsic clearance (CLint) in human liver microsomes reduced from 31 μL min⁻¹ mg⁻¹ (conivaptan) to 12 μL min⁻¹ mg⁻¹ (26)—a 2.6-fold improvement [1]. However, in lomitapide and certain fungicide analogs (bixafen), metabolic stability was reduced, indicating that the effect is not uniformly beneficial but is scaffold-context dependent. For the isolated bicyclo[2.1.1]hexan-1-amine building block, no direct microsomal stability data were available at the time of this analysis; however, the absence of aromatic ring oxidation sites and the fully sp³-hybridized carbon framework are consistent with reduced susceptibility to CYP450-mediated oxidation.

Metabolic stability Human liver microsomes Intrinsic clearance ADME

Scaffold Rigidity Advantage: Bicyclo[2.1.1]hexan-1-amine Has Zero Rotatable Bonds and 100% sp³ Carbon Fraction vs. Flexible and Partially Aromatic Analogs

Bicyclo[2.1.1]hexan-1-amine features zero rotatable bonds and a fully sp³-hybridized carbon framework (Fsp³ = 1.0), as confirmed by PubChem computed properties [1]. This contrasts with: (a) cyclopentylamine, which, while also saturated, has conformational flexibility due to pseudorotation; (b) aniline, which has Fsp³ = 0.0 and is planar; (c) bicyclo[1.1.1]pentan-1-amine, which also has Fsp³ = 1.0 and zero rotatable bonds but presents different exit vector geometry (para vs. ortho mimicry) [2]. The BCH scaffold's rigidity is underscored by its dihedral angle θ of 56–59°, a fixed puckering that resists conformational interconversion. This rigidity translates into lower entropic penalties upon target binding and the ability to pre-organize pharmacophoric elements in a defined three-dimensional arrangement, which has been a key driver of the scaffold's adoption in drug discovery [3].

Conformational rigidity Fsp3 Drug design Molecular complexity

Bicyclo[2.1.1]hexan-1-amine: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Saturated ortho-Benzene Bioisostere Libraries for Lead Optimization in Drug Discovery

Bicyclo[2.1.1]hexan-1-amine is the optimal amine building block for constructing 1,2-disubstituted BCH libraries via amide coupling or reductive amination. As demonstrated by Mykhailiuk and co-workers, the BCH scaffold incorporated into conivaptan, lomitapide, boscalid, bixafen, and fluxapyroxad generated patent-free saturated analogs with validated bioactivity [1]. The scaffold's geometric exit vectors (d = 3.05–3.19 Å, φ = 61–65°, θ = 56–59°) provide spatial mimicry of ortho-substituted benzene that cannot be replicated by bicyclo[1.1.1]pentane or bicyclo[3.1.0]hexane scaffolds [1]. For medicinal chemistry programs targeting ortho-substituted phenyl rings—found in over 300 approved drugs—this building block enables systematic exploration of saturated chemical space while predicting a 0.7–1.2 unit clogP reduction and a solubility benefit in the majority of cases (4 of 5 validated compounds) [1].

Conformational Restriction of Flexible Pharmacophores via Rigidified Cyclopentane Mimicry

The 2,5-disubstituted BCH scaffold—accessible from bicyclo[2.1.1]hexan-1-amine through appropriate bridge functionalization—acts as a rigidified analog of cis- or trans-1,3-disubstituted cyclopentanes, common motifs in drugs [2]. Unlike cyclopentane, which interconverts between half-chair and envelope conformations, the BCH framework is locked into a defined three-dimensional arrangement (θ = 56–59°), reducing the entropic penalty upon target binding. This application is relevant for programs seeking to improve affinity, selectivity, and metabolic stability of cyclopentane-containing leads through conformational rigidification. The building block's zero rotatable bonds and complete sp³ hybridization (Fsp³ = 1.0) [3] further support its use in fragment-based drug discovery and scaffold-hopping campaigns.

Agrochemical Bioisostere Development: Generation of Patent-Free Saturated Fungicide Analogs

The BCH scaffold has been biologically validated as a saturated replacement for the ortho-benzene ring in the commercial fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF). The BCH-containing analogs (compounds 28–30) retained antifungal activity against Aspergillus niger while offering improved solubility (boscalid: 11→35 μM; fluxapyroxad: 25→27 μM) and altered IP landscapes [1]. Bicyclo[2.1.1]hexan-1-amine provides the synthetic entry point for constructing these agrochemical bioisosteres, enabling the development of new fungicidal chemotypes with differentiated patent positions and potentially improved environmental fate profiles due to reduced aromatic content.

Scaffold-Hopping Between Bioisosteric Series via Skeletal Editing

Recent work has demonstrated that aza-bicyclo[2.1.1]hexanes (aza-BCHs) can be directly converted to bridge-functionalized bicyclo[1.1.1]pentanes (BCPs) through nitrogen-deleting skeletal editing [4]. Bicyclo[2.1.1]hexan-1-amine can serve as a precursor to aza-BCH intermediates, which can then be transformed into BCP scaffolds. This capability enables systematic exploration across the para-bioisostere (BCP) and ortho-bioisostere (BCH) chemical space from a common synthetic intermediate, a strategic advantage in drug discovery programs that require evaluation of multiple bioisosteric substitution patterns.

Quote Request

Request a Quote for Bicyclo[2.1.1]hexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.